N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[ethyl(methylsulfonyl)amino]benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[ethyl(methylsulfonyl)amino]benzamide involves multi-step chemical processes. For example, a study on the synthesis of new sulfonamides with benzodioxane and acetamide moieties investigated the enzyme inhibitory potential of these compounds, starting with the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of aqueous Na2CO3, followed by further reactions to yield the target compounds (Abbasi et al., 2019).
Scientific Research Applications
Anticancer Applications
Research has explored the synthesis of indapamide derivatives with structural similarities to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[ethyl(methylsulfonyl)amino]benzamide, demonstrating potential anticancer activities. One study synthesized pro-apoptotic indapamide derivatives, showing significant growth inhibition in melanoma cell lines, and investigated them as inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy due to their role in tumor growth and metastasis (Ö. Yılmaz et al., 2015).
Insecticidal Activity
Flubendiamide, a compound with a somewhat related structure, has been identified as a novel class of insecticide with unique chemical substituents, showing high efficacy against lepidopterous pests. This suggests the potential for related compounds to be developed as insecticides, contributing to integrated pest management programs (Masanori Tohnishi et al., 2005).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[ethyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-20(26(2,22)23)15-7-4-13(5-8-15)18(21)19-14-6-9-16-17(12-14)25-11-10-24-16/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKYZMCJIHBTGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[ethyl(methylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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